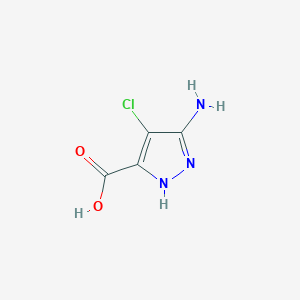

3-氨基-4-氯-1H-吡唑-5-羧酸

描述

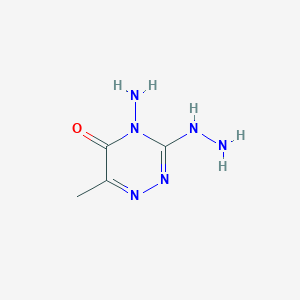

The compound 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, orthogonally protected 3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids are prepared by 1,3-dipolar cycloaddition of α-aminonitrile imines with electron-deficient alkenes, which allows the pyrazole to be incorporated into pseudotri- and tetrapeptides . Additionally, 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides can react with acetylacetone and arylidenemalononitriles to yield pyrazolo[1,5-a]-pyrimidine derivatives . Furthermore, the synthesis of 5-amino-3-trifluoromethylisoxazole and -pyrazole-4-carboxylic acids involves the reactions of trifluoroacetonitrile oxide or -imines with cyanoacetic acid derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods. For example, the structures of synthesized compounds from the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were determined spectroscopically . In another study, the crystal structure of a pyrazole derivative was analyzed, revealing a trigonal space group and stabilization by intermolecular hydrogen bonds, which were also supported by Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. The reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of 1H-pyrazole-3-carboxamide, while a different reaction condition yields a 3H-imidazo[4,5-b]pyridine derivative . Schiff bases can be obtained by treating carboxamides with isatin and selected aldehydes, leading to a range of synthesized products with potential antitumor activities . The behavior of aminoazole-4-carboxylic acids toward electrophiles has been examined, showing different outcomes such as diacylation and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The small energy gap between the frontier molecular orbitals of a pyrazole derivative indicates its nonlinear optical activity . The reactivity of these compounds with various electrophiles can lead to different products, demonstrating the versatility of pyrazole derivatives in chemical synthesis . The antitumor activities of some pyrazolopyrimidines and Schiff bases derived from pyrazole carboxamides suggest that the structure-activity relationship (SAR) is an important aspect of their chemical properties .

科学研究应用

功能化反应

3-氨基-4-氯-1H-吡唑-5-羧酸参与了各种功能化反应。例如,研究表明它可以通过与不同胺类发生反应转化为相应的羧酰胺。这一过程已经以良好的产率进行了实验和理论研究,为反应机制提供了见解(Yıldırım, Kandemirli, & Demir, 2005)。

新型配体合成

该化合物还用于合成新型配体。研究重点放在创造带有三唑基团的配体,并探索这些配体在药物化学和金属络合催化中的潜力(Dalinger et al., 2020)。

非线性光学材料

对非线性光学(NLO)材料的研究利用了3-氨基-4-氯-1H-吡唑-5-羧酸的衍生物。这些材料通过各种光谱方法表征,显示出在光学限幅应用中的潜力,这在光子学等领域至关重要(Chandrakantha et al., 2013)。

抗烟草花叶病毒活性

另一个重要应用是合成具有抗烟草花叶病毒(TMV)生物活性的化合物。从3-氨基-4-氯-1H-吡唑-5-羧酸合成的吡唑酰胺衍生物显示出对TMV的有希望的活性,表明它们在植物保护和病毒学研究中的潜力(Xiao et al., 2015)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,9,10)(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZRQELJATZCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402708 | |

| Record name | 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |

CAS RN |

351990-69-7 | |

| Record name | 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)

![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)

![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)